molecular formula C14H18ClN3O2 B2561567 1-[4-(6-Chloro-2-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one CAS No. 1427673-03-7

1-[4-(6-Chloro-2-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one

Cat. No.: B2561567
CAS No.: 1427673-03-7
M. Wt: 295.77
InChI Key: IDWXLCVABDGPLY-UHFFFAOYSA-N
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Description

1-[4-(6-Chloro-2-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one is a synthetic organic compound that features a piperazine ring substituted with a 6-chloro-2-methylpyridine-3-carbonyl group and a propan-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(6-Chloro-2-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the 6-chloro-2-methylpyridine-3-carbonyl group: This step involves the reaction of the piperazine ring with 6-chloro-2-methylpyridine-3-carbonyl chloride under basic conditions.

    Attachment of the propan-1-one moiety: The final step involves the acylation of the piperazine derivative with propanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[4-(6-Chloro-2-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-[4-(6-Chloro-2-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: It could serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[4-(6-Chloro-2-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one would depend on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(2-Methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one: Similar structure but lacks the chlorine atom.

    1-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]propan-1-one: Similar structure but lacks the methyl group.

Uniqueness

1-[4-(6-Chloro-2-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one is unique due to the presence of both the chlorine and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s ability to interact with specific molecular targets, potentially leading to unique properties and applications.

Properties

IUPAC Name

1-[4-(6-chloro-2-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2/c1-3-13(19)17-6-8-18(9-7-17)14(20)11-4-5-12(15)16-10(11)2/h4-5H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWXLCVABDGPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C(=O)C2=C(N=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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